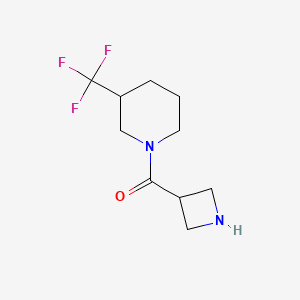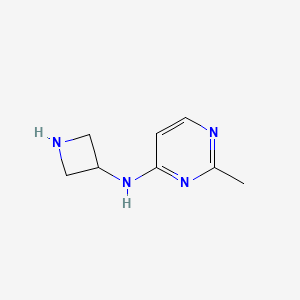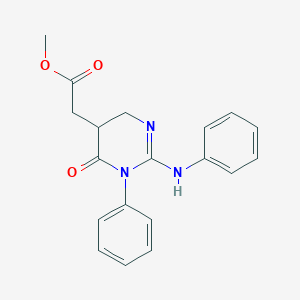
Methyl (2-anilino-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-5-yl)acetate
Descripción general
Descripción
“Methyl (2-anilino-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-5-yl)acetate” is a chemical compound with the molecular formula C19H19N3O3 . It belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .
Molecular Structure Analysis
The dihydropyrimidine ring in this compound adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 471.0±37.0 °C and a predicted density of 1.23±0.1 g/cm3 . Its pKa is predicted to be 0.94±0.40 .Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Applications
Compounds derived from Methyl (2-anilino-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-5-yl)acetate have shown significant antimicrobial and antitubercular activities. For instance, novel derivatives synthesized through the click reaction exhibited promising in vitro antitubercular activity against both H37RV and multidrug-resistant strains of Mycobacterium tuberculosis, highlighting compound 7d as notably effective at low microgram levels K. Venugopala et al., 2016. Additionally, other derivatives have demonstrated significant antibacterial activity against a range of bacteria, including Gram-negative (Escherichia coli and Klebsiella pneumonia) and Gram-positive (Bacillus subtilis and Bacillus cereus) strains, with certain compounds showing potent effects with MIC values as low as 25 µg/ml M. A. Kumari et al., 2017.
Anticancer Applications
Some derivatives of Methyl (2-anilino-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-5-yl)acetate have been evaluated for their anticancer potential. A study reported that certain ethyl esters showed remarkable in vitro anticancer activity, with one compound demonstrating superior potency against a colon cancer cell line compared to the standard drug 5-fluorouracil, suggesting its potential as an anticancer agent Sandeep Sharma et al., 2012.
Antioxidant Applications
Research into the antioxidant properties of these compounds has also been conducted, revealing that specific synthesized derivatives possess significant antioxidant activity. This activity suggests their potential utility in combating oxidative stress-related diseases or as stabilizers in various formulations S. George et al., 2010.
Propiedades
IUPAC Name |
methyl 2-(2-anilino-6-oxo-1-phenyl-4,5-dihydropyrimidin-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-25-17(23)12-14-13-20-19(21-15-8-4-2-5-9-15)22(18(14)24)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBBFHLYAZVQDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN=C(N(C1=O)C2=CC=CC=C2)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-anilino-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-5-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-aminoazetidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1487947.png)
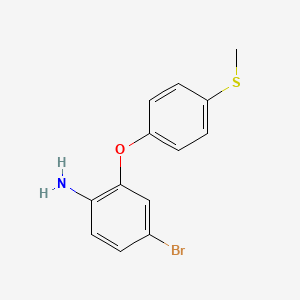
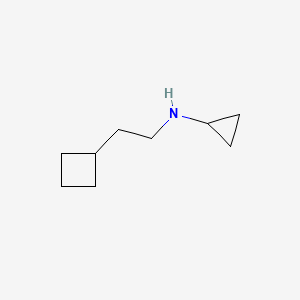
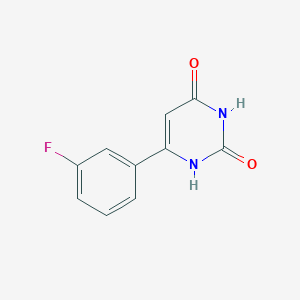
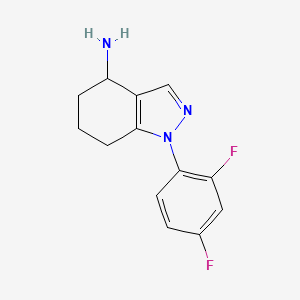
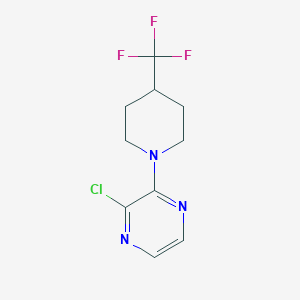
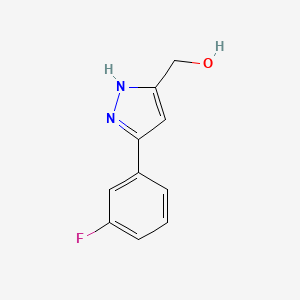
![6-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1487962.png)
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B1487963.png)
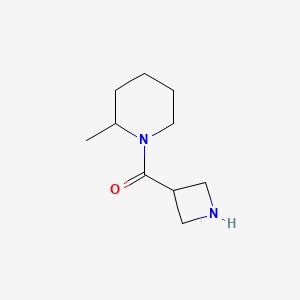
![1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487966.png)
